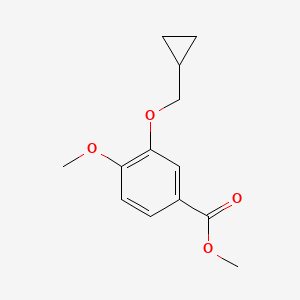
Methyl 3-(cyclopropylmethoxy)-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(cyclopropylmethoxy)-4-methoxybenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a methoxy group and a cyclopropylmethoxy group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(cyclopropylmethoxy)-4-methoxybenzoate typically involves the esterification of 3-(cyclopropylmethoxy)-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product.
Types of Reactions:
Oxidation: The methoxy groups in this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: 3-(cyclopropylmethoxy)-4-methoxybenzoic acid.
Reduction: 3-(cyclopropylmethoxy)-4-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(cyclopropylmethoxy)-4-methoxybenzoate is used in a variety of scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(cyclopropylmethoxy)-4-methoxybenzoate involves its interaction with specific molecular targets in biological systems. The methoxy and cyclopropylmethoxy groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
- 3-Chloro-4-(trifluoromethoxy)benzoyl chloride
- 4-(Cyclopropylmethoxy)-2-nitroaniline
Comparison: Methyl 3-(cyclopropylmethoxy)-4-methoxybenzoate is unique due to the presence of both methoxy and cyclopropylmethoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and binding affinities, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl 3-(cyclopropylmethoxy)-4-methoxybenzoate |
InChI |
InChI=1S/C13H16O4/c1-15-11-6-5-10(13(14)16-2)7-12(11)17-8-9-3-4-9/h5-7,9H,3-4,8H2,1-2H3 |
InChI Key |
GROPIJUMBAGACM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)OCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















